Compound Description: Vemurafenib is a BRAF inhibitor primarily used to treat late-stage melanoma. It works by blocking the activity of the BRAF protein, which is involved in cell growth and survival. In many of the papers provided, vemurafenib is used in combination with cobimetinib to enhance its efficacy in treating melanoma. [, , , , , , , , , ]
Relevance: Vemurafenib, although not structurally related to cobimetinib, is considered a related compound due to its frequent co-administration with cobimetinib in melanoma treatment. [, , , , , , , , , ] Both drugs target the MAPK signaling pathway, with vemurafenib inhibiting BRAF upstream of MEK, which is inhibited by cobimetinib. This combination targets two points in the same pathway, enhancing the antitumor effect and delaying drug resistance.
Trametinib
Compound Description: Trametinib is another MEK inhibitor, similar in function to cobimetinib. It is often used as a comparator to cobimetinib in studies evaluating the efficacy of different MEK inhibitors, including research on melanoma and Erdheim-Chester disease. [, , ]
Relevance: Trametinib is structurally related to cobimetinib (racemate) as both are MEK inhibitors belonging to the same chemical class. They share a similar mechanism of action, targeting the MEK1 and MEK2 kinases within the MAPK pathway. [, , ]
Belvarafenib
Compound Description: Belvarafenib is a potent and selective RAF dimer (type II) inhibitor that demonstrates clinical activity in patients with BRAFV600E- and NRAS-mutant melanoma. []
Relevance: Belvarafenib is considered structurally related to cobimetinib (racemate) because both drugs target the MAPK signaling pathway. While cobimetinib inhibits MEK, belvarafenib acts upstream by inhibiting RAF dimers. This positions them within the same signaling cascade, making them functionally related. []
GDC-0994
Compound Description: GDC-0994 is an ERK inhibitor. In one of the presented studies, it was investigated in combination with cobimetinib for treating advanced solid tumors, but the combination led to overlapping and cumulative toxicities. []
Relevance: GDC-0994 is considered structurally related to cobimetinib (racemate) due to their shared target pathway, the MAPK pathway. [] Although GDC-0994 inhibits ERK, which is downstream of MEK (the target of cobimetinib), both drugs ultimately aim to disrupt this signaling cascade, making them functionally and therapeutically related.
Dabrafenib
Compound Description: Dabrafenib is a BRAF inhibitor, similar in action to vemurafenib, and often used in combination with the MEK inhibitor trametinib. This combination was compared with cobimetinib/vemurafenib in a study evaluating the impact of these therapies on skeletal muscle mass in melanoma patients. []
Relevance: Although not directly structurally related to cobimetinib (racemate), dabrafenib is relevant due to its combined use with trametinib, another MEK inhibitor. [] This combination targets the MAPK pathway similarly to cobimetinib/vemurafenib, making these drug pairs functionally related in the context of melanoma treatment.
Venetoclax
Compound Description: Venetoclax is a BCL-2 inhibitor studied in combination with cobimetinib, with or without atezolizumab, for treating relapsed/refractory multiple myeloma. [, ] The rationale for this combination lies in their potential to enhance efficacy by promoting cell death and increasing anti-tumor immune responses.
Relevance: Although not structurally related to cobimetinib (racemate), venetoclax is considered a related compound in the context of exploring synergistic treatment approaches for multiple myeloma and AML. [, ] Combining cobimetinib's MEK inhibitory action with venetoclax's BCL-2 inhibition is hypothesized to enhance anti-tumor effects.
Idasanutlin
Compound Description: Idasanutlin is an MDM2 antagonist investigated in combination with cobimetinib for its potential synergistic effects in acute myeloid leukemia (AML) models. [, ] The combination was found to be particularly effective in AML cells with a normal karyotype, wild-type TP53, and elevated FLT3 and MDM2 levels.
Relevance: Although not structurally related to cobimetinib (racemate), idasanutlin is considered a related compound in the context of exploring combination therapies for AML. [, ] It functions by inhibiting MDM2, which indirectly activates the tumor suppressor p53. This combined approach, along with cobimetinib's MEK inhibition, aims to induce cell death in AML cells.
Atezolizumab
Compound Description: Atezolizumab is a monoclonal antibody that blocks PD-L1, an immune checkpoint protein. It is often investigated in combination with cobimetinib in various cancer types, including melanoma, triple-negative breast cancer, and biliary tract cancers. [, , , , , , ] The rationale behind this combination lies in the potential for MEK inhibition to enhance the efficacy of immune checkpoint blockade.
Relevance: Although not structurally related to cobimetinib (racemate), atezolizumab is a relevant compound due to its frequent co-administration with cobimetinib in clinical trials across multiple cancer types. [, , , , , , ] This combination seeks to enhance anti-tumor immune responses.
Paclitaxel
Compound Description: Paclitaxel is a chemotherapy medication commonly used in various cancers, including cervical and breast cancer. Studies have investigated the combination of cobimetinib and paclitaxel, indicating a synergistic effect in inhibiting cancer cell growth. [, ]
Relevance: While not structurally related to cobimetinib (racemate), paclitaxel is a relevant compound as their combined use has been explored in cancer treatment. [, ] Studies suggest that cobimetinib can sensitize cancer cells to paclitaxel, potentially leading to enhanced therapeutic outcomes.
Malathion Enantiomers (R-(+)-Malathion and S-(-)-Malathion)
Compound Description: Malathion is a commonly used insecticide that exists as a racemate, meaning a mixture of two enantiomers: R-(+)-malathion and S-(-)-malathion. A study investigated the different toxic effects of these enantiomers on HepG2 cells using metabolomics. []
Relevance: While not directly structurally related to cobimetinib (racemate), the mention of malathion enantiomers is relevant in the context of discussing racemates. [] Cobimetinib is also used as a racemate in clinical settings, highlighting the importance of understanding potential differential activities of enantiomers within a racemic drug.
Synthesis Analysis
The synthesis of cobimetinib involves several steps, beginning with the preparation of key intermediates from readily available raw materials. The process typically includes:
Starting Material: (2S)-2-piperidinecarboxylic acid serves as the initial substrate.
Chemical Transformations:
Nitrification: Converts the carboxylic acid into a nitrile.
Hydrolysis: Converts the nitrile back to an acid.
Esterification: Forms an ester derivative.
Boc Protection: Protects the amino group using di-tert-butyl dicarbonate.
Intermediate Formation: The synthesis proceeds through a series of reactions, including addition, reduction, and cyclization, yielding various intermediates such as [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)] acetate.
Final Steps: A condensation reaction with a side chain completes the formation of cobimetinib.
The synthesis route has been optimized to be environmentally friendly and suitable for industrial production, although challenges remain regarding the efficiency of chiral resolution processes used to obtain the desired enantiomer.
Molecular Structure Analysis
Cobimetinib has a complex molecular structure characterized by:
Molecular Formula: C21H21F3N3O2
Molecular Weight: 437.41 g/mol
Structural Features:
A piperidine ring which contributes to its pharmacological activity.
A trifluoromethylphenyl moiety that enhances binding affinity to its target kinases.
The presence of a urea linkage which is crucial for its mechanism of action.
The compound exists as a racemate, meaning it contains equal amounts of two enantiomers that may exhibit different biological activities.
Chemical Reactions Analysis
Cobimetinib participates in several chemical reactions during its synthesis and mechanism of action:
Formation of Urea Linkage: Involves nucleophilic attack by the piperidine derivative on an isocyanate intermediate.
Cyclization Reactions: Key for forming the final structure and ensuring proper orientation for biological activity.
Deprotection Reactions: Essential for activating the functional groups necessary for interaction with MEK kinases.
Mechanism of Action
Cobimetinib acts as an allosteric inhibitor of MEK serine/threonine protein kinases. Its mechanism involves:
Inhibition of MEK Activity: By binding to MEK1 and MEK2, cobimetinib prevents their activation by upstream signaling molecules in the RAS-RAF-MEK-ERK pathway.
Impact on Cell Proliferation: This inhibition disrupts cell division and survival signals, leading to reduced tumor growth in cancers characterized by aberrant activation of this pathway, particularly those harboring BRAF mutations.
Clinical studies have shown that cobimetinib significantly improves progression-free survival when used in combination with BRAF inhibitors.
Physical and Chemical Properties Analysis
Cobimetinib exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents but has limited solubility in water.
Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: The melting point is typically reported around 150–154 °C.
These properties are critical for formulation development and determining appropriate storage conditions.
Applications
Cobimetinib is primarily used in oncology, specifically for:
Treatment of Melanoma: Approved for use in combination with vemurafenib for patients with BRAF V600E or V600K mutations.
Clinical Trials: Ongoing investigations are exploring its efficacy against other cancers with similar mutational profiles.
Its role in combination therapy highlights its importance in improving patient outcomes by targeting multiple pathways involved in cancer progression.
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